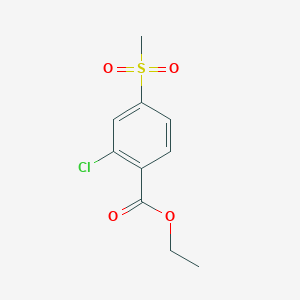

Ethyl 2-chloro-4-(methylsulfonyl)-benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-chloro-4-(methylsulfonyl)-benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group at the second position and a methylsulfonyl group at the fourth position on the benzene ring, with an ethyl ester functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4-(methylsulfonyl)-benzoate typically involves the following steps:

Chlorination: The starting material, 4-methylsulfonyl-benzoic acid, undergoes chlorination to introduce the chloro group at the second position.

Esterification: The chlorinated product is then esterified with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Reduction Reactions: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed:

Substitution: Products with different nucleophiles replacing the chloro group.

Reduction: Ethyl 2-chloro-4-(methylthio)-benzoate.

Oxidation: Compounds with additional oxygen-containing functional groups.

科学的研究の応用

Chemical Synthesis

Ethyl 2-chloro-4-(methylsulfonyl)-benzoate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound's chlorinated structure and methylsulfonyl group enhance its reactivity, making it valuable in synthetic pathways.

Synthesis of Thiamphenicol Derivatives

One notable application is in the synthesis of thiamphenicol derivatives, which are important antibiotics. The preparation method involves chlorination and oxidation processes that yield high purity and yield rates. The synthesis pathway typically includes:

- Chlorination : this compound is synthesized from 4-methylsulfonyltoluene through a chlorination reaction.

- Oxidation : The resultant compound can be oxidized to produce 2-chloro-4-thiamphenicol benzoic acid, which is used in antibiotic formulations .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds are being explored for their efficacy against various bacterial strains, contributing to the fight against antibiotic resistance.

Occupational Health Concerns

A related compound, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, has been identified as a respiratory sensitizer linked to occupational asthma and contact urticaria. Studies conducted in chemical manufacturing settings revealed that exposure to this compound led to significant allergic reactions among workers, indicating the need for stringent safety measures when handling similar substances .

Environmental Impact and Safety

The environmental implications of using this compound are also significant. As with many chlorinated compounds, there are concerns regarding their persistence in the environment and potential toxicity to aquatic life.

Regulatory Status

The European Chemicals Agency (ECHA) has classified various chlorinated compounds under stringent regulations due to their potential health risks. Monitoring and risk assessment protocols are essential for ensuring safe handling practices in industrial applications .

作用機序

The mechanism of action of ethyl 2-chloro-4-(methylsulfonyl)-benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism would involve interactions with biological targets, such as enzymes or receptors, to exert its therapeutic effects. The exact molecular targets and pathways would depend on the specific drug design and intended use.

類似化合物との比較

Ethyl 2-chloro-4-(methylthio)-benzoate: Similar structure but with a methylthio group instead of a methylsulfonyl group.

Ethyl 2-chloro-4-nitrobenzoate: Contains a nitro group at the fourth position instead of a methylsulfonyl group.

Uniqueness: Ethyl 2-chloro-4-(methylsulfonyl)-benzoate is unique due to the presence of both a chloro and a methylsulfonyl group on the benzene ring. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. The methylsulfonyl group, in particular, can influence the compound’s solubility, stability, and reactivity, making it valuable for specific synthetic and pharmaceutical applications.

生物活性

Ethyl 2-chloro-4-(methylsulfonyl)-benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications and potential.

Chemical Structure and Properties

This compound is an organic compound characterized by the following structural features:

- Molecular Formula : C10H11ClO4S

- Molecular Weight : 264.71 g/mol

- Functional Groups : Chlorine atom, methylsulfonyl group, and ester functional group.

This unique structure contributes to its reactivity and biological properties, making it a versatile intermediate in organic synthesis.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The following mechanisms have been identified:

- Anti-inflammatory Activity : The compound exhibits potential anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

- Antiparasitic Effects : Preliminary studies suggest efficacy against protozoan parasites, which could position this compound as a potential treatment for diseases such as malaria and toxoplasmosis .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various pathogens. For instance:

- Antimicrobial Activity : A study evaluated the compound's effectiveness against several bacterial strains, revealing significant inhibition at low concentrations. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Anti-inflammatory Effects : In a controlled study involving animal models, this compound was administered to assess its impact on inflammation markers. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential for treating inflammatory disorders.

- Antiparasitic Activity : A recent investigation into the compound's effects on Plasmodium falciparum demonstrated that it inhibited parasite growth with an IC50 value of 50 μM, indicating moderate activity compared to established antimalarial drugs like chloroquine .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that alterations to the methylsulfonyl group or the chlorine substituent can enhance or diminish its biological effects. For example:

- Substituting the chlorine with a bromine atom increased antimicrobial potency.

- Modifying the ester group led to improved anti-inflammatory activity.

化学反応の分析

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 2-chloro-4-(methylsulfonyl)benzoic acid. Industrial-scale methods often employ nitric acid (55–65% concentration) with oxygen pressure (0–3.0 MPa) at elevated temperatures (140–200°C) to accelerate the reaction .

Reaction Conditions and Outcomes

| Reagents/Conditions | Product | Yield* |

|---|---|---|

| HNO₃ (63%), O₂ (3.0 MPa), 175°C | 2-chloro-4-(methylsulfonyl)benzoic acid | ~93% |

| NaOH (20%), reflux | Same product | Not reported |

*Yields inferred from analogous syntheses .

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position is activated for substitution due to the electron-withdrawing effects of the methylsulfonyl group. Nucleophiles such as amines or thiols displace the chloride under polar aprotic conditions.

Example Substitutions

| Nucleophile | Reagents/Conditions | Product |

|---|---|---|

| Sodium azide | DMSO, 80–100°C | 2-azido-4-(methylsulfonyl)benzoate |

| Potassium thiolate | DMF, 60°C | 2-(alkylthio)-4-(methylsulfonyl)benzoate |

Reduction of the Ester Group

Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding primary alcohol, yielding ethyl 2-chloro-4-(methylsulfonyl)benzyl alcohol. Sodium borohydride (NaBH₄) is ineffective for this transformation.

Reduction Pathways

| Reducing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| LiAlH₄ | THF | 0–25°C | 2-chloro-4-(methylsulfonyl)benzyl alcohol |

Conversion to Acid Chloride

The hydrolyzed benzoic acid derivative can be further functionalized via acid chloride formation using thionyl chloride (SOCl₂) in toluene with catalytic DMF .

Synthesis Conditions

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 2-chloro-4-(methylsulfonyl)benzoic acid | SOCl₂, DMF, toluene | 2-chloro-4-(methylsulfonyl)benzoyl chloride | 97% |

Electrophilic Aromatic Substitution (Theoretical)

The methylsulfonyl group strongly deactivates the ring, making electrophilic substitutions (e.g., nitration, bromination) challenging. Any substitution would likely occur meta to the -SO₂CH₃ group, though no experimental data confirms this reactivity .

Oxidative Transformations

特性

IUPAC Name |

ethyl 2-chloro-4-methylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-3-15-10(12)8-5-4-7(6-9(8)11)16(2,13)14/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPHXWLIJYXYMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。